2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide
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Overview
Description
2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is a complex organic compound that integrates a benzylsulfanyl group and a pyrazolo[1,5-a]pyridin-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of amino pyrazoles with enaminones or chalcones in the presence of potassium persulfate (K2S2O8) and sodium halides (NaX). This reaction proceeds through a tandem cyclization and oxidative halogenation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above, particularly the use of environmentally benign conditions and readily available reagents, suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylsulfanyl group, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of compounds with similar therapeutic applications.
Uniqueness
2-(benzylsulfanyl)-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group, in particular, provides unique opportunities for further functionalization and derivatization .
Properties
IUPAC Name |
2-benzylsulfanyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c21-17(13-22-12-14-6-2-1-3-7-14)18-10-15-11-19-20-9-5-4-8-16(15)20/h1-9,11H,10,12-13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBGRQWRVIDSHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCC2=C3C=CC=CN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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